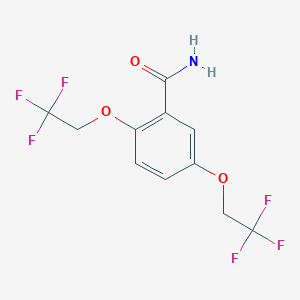

2,5-Bis(2,2,2-trifluoroethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Bis(2,2,2-trifluoroethoxy)benzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two trifluoroethoxy groups attached to a benzamide core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,5-dibromotoluene with sodium 2,2,2-trifluoroethoxide in the presence of a copper catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (85-105°C) . Another method involves the reaction of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone with a hypochlorite to produce 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which can then be converted to the benzamide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and optimized reaction conditions to ensure high yield and purity. The key steps include the preparation of intermediates, such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, followed by conversion to the final benzamide product .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Acids and Bases: Such as hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include:

Substituted Benzamides: When substitution reactions occur.

Carboxylic Acids and Alcohols: From oxidation and reduction reactions.

Amines and Carboxylic Acids: From hydrolysis reactions.

Aplicaciones Científicas De Investigación

2,5-Bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer and anti-diabetic agent.

Biological Studies: The compound is used in in vitro and in silico studies to evaluate its interactions with various biological targets, such as AURKA and VEGFR-2.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit AURKA and VEGFR-2, which are proteins involved in cell proliferation and angiogenesis, respectively. The compound forms hydrogen bonds with key residues in these proteins, leading to inhibition of their activity and subsequent anti-cancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Flecainide Acetate: A known antiarrhythmic agent with a similar trifluoroethoxybenzamide structure.

N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea: Another compound with similar structural features.

Uniqueness

2,5-Bis(2,2,2-trifluoroethoxy)benzamide is unique due to its dual trifluoroethoxy groups, which impart distinct chemical and biological properties. These groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Actividad Biológica

2,5-Bis(2,2,2-trifluoroethoxy)benzamide, commonly recognized as a precursor to the antiarrhythmic drug flecainide, exhibits significant biological activity primarily in the cardiovascular system. This compound is characterized by its unique trifluoroethoxy substituents that enhance its pharmacological properties. This article delves into its biological activity, mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H20F6N2O3

- Molecular Weight : 414.34 g/mol

- CAS Registry Number : 54143-55-4

The compound features a benzamide structure with two trifluoroethoxy groups at the 2 and 5 positions of the benzene ring, contributing to its unique properties and biological activities.

The primary mechanism of action for this compound is its ability to block sodium channels in cardiac tissues. This action stabilizes cardiac membranes and prevents abnormal electrical activity, which is crucial in managing conditions such as:

- Atrial fibrillation

- Ventricular tachycardia

Research indicates that this compound effectively inhibits sodium influx during depolarization events in cardiac cells, making it a valuable therapeutic agent in cardiology .

Antiarrhythmic Properties

The compound is recognized for its antiarrhythmic properties. Studies have shown that it can effectively prevent supraventricular and ventricular arrhythmias as well as paroxysmal atrial fibrillation and flutter. The inhibition of sodium channels leads to a reduction in excitability of cardiac tissues .

Anti-inflammatory Potential

In addition to its antiarrhythmic effects, there are indications that this compound may possess anti-inflammatory properties . However, further studies are required to elucidate these effects comprehensively.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

-

Formation of Intermediate :

2 5 dihalotoluene 2 2 2 trifluoroethanol→2 5 bis 2 2 2 trifluoroethoxy toluene

-

Final Product Formation :

2 5 bis 2 2 2 trifluoroethoxy toluene methylamine→N methyl 2 5 bis 2 2 2 trifluoroethoxy benzamide

These methods ensure high yields and purity of the final product .

Clinical Applications

- Flecainide Acetate : The most notable application of this compound is as an active ingredient in flecainide acetate (marketed as Tambocor), which is used to treat arrhythmias. Clinical studies have demonstrated its efficacy in managing various types of arrhythmias by stabilizing cardiac electrical activity .

Pharmacokinetics and Toxicity Profiles

Ongoing investigations into the pharmacokinetics and toxicity profiles of this compound aim to assess its safety and efficacy in clinical settings. Initial findings suggest a favorable profile with manageable side effects when used under medical supervision .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO3/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKYXXJKJFMWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.